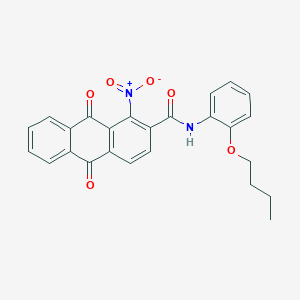![molecular formula C22H23ClN2O3S B11504909 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B11504909.png)
1-(3-Chloro-4-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 4-methoxynaphthalen-1-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chloro-4-methylphenyl Group: The piperazine ring is then reacted with 3-chloro-4-methylphenyl halide in the presence of a base such as potassium carbonate to form the substituted piperazine.
Sulfonylation with 4-Methoxynaphthalen-1-ylsulfonyl Chloride: The final step involves the reaction of the substituted piperazine with 4-methoxynaphthalen-1-ylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazines with various functional groups.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)piperazine: Lacks the sulfonyl and naphthalene groups, making it less complex.
4-[(4-Methoxynaphthalen-1-yl)sulfonyl]piperazine: Lacks the 3-chloro-4-methylphenyl group, altering its chemical properties.
Uniqueness: 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23ClN2O3S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C22H23ClN2O3S/c1-16-7-8-17(15-20(16)23)24-11-13-25(14-12-24)29(26,27)22-10-9-21(28-2)18-5-3-4-6-19(18)22/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
YQRQONPLHSQTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Chlorophenyl)-3-(2-hydroxy-5-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11504834.png)

![4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504848.png)
![4-Adamantanyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B11504855.png)

![4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11504886.png)
![ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B11504890.png)
![N-[4-(1H-imidazol-1-yl)-6-(4-methylpiperazino)-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B11504901.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11504913.png)
![1-(Adamantan-1-YL)-4-{[1,1'-biphenyl]-4-sulfonyl}piperazine](/img/structure/B11504917.png)
![4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11504919.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B11504923.png)
![N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11504935.png)
![5-methoxy-2,4-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504939.png)
